![molecular formula C12H11N3O3 B1307557 1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 324036-45-5](/img/structure/B1307557.png)
1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid" is a derivative of triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological molecules .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of 1,3-dipolar cycloaddition reactions. For instance, a series of 4-acetyl-5-methyl-1,2,3-triazole regioisomers were synthesized from azide and acetyl acetone, demonstrating the influence of electronic effects on the reaction yield and speed . Another approach for synthesizing triazole derivatives, such as 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, involves the reaction of phenyl acetylene with sodium azide and methyl iodide, followed by oxidation steps . Additionally, a general method for synthesizing 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines has been reported, showcasing the versatility and regioselectivity of triazole synthesis .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of substituents on the triazole ring, which can significantly affect the compound's properties. For example, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate leads to the formation of diacetylated isomers, indicating the importance of the substituents' position on the ring . The structure of these compounds has been studied using various spectroscopic techniques, including HPLC, GC-MS, FTIR, and NMR .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including acetylation, which has been extensively studied. The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate with acetic anhydride results in a decreased susceptibility to acetylation compared to the parent triazole, leading to the formation of two isomeric diacetylated products . Additionally, the Dimroth rearrangement is a notable reaction involving triazoles, where heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride affords acetyl derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers has been observed, with some compounds showing dual emission in chloroform solvent . The mass spectral fragmentation patterns of 4-carboxy-5-methyl-2-aryl-2H-1,2,3-triazoles have also been studied, revealing significant fragmentation upon electron impact . These properties are essential for the development of triazole-based compounds for various applications, including as scaffolds for peptidomimetics or biologically active compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Triazoles, including derivatives like 1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid, are highlighted for their diverse chemical properties and synthesis routes, offering potential in the development of new drugs. The triazole nucleus is foundational in creating compounds with varied biological activities due to its structural versatility. Research emphasizes advancements in eco-friendly synthesis methods and the exploration of triazoles for their broad spectrum of activities (Ferreira et al., 2013; de Souza et al., 2019).
Biological Activities and Applications
- Antibacterial and Antifungal Properties : Triazole derivatives have been extensively studied for their antibacterial and antifungal activities, particularly against resistant strains like MRSA. Their mechanisms of action include inhibiting essential enzymes and efflux pumps, demonstrating their potential as novel antibacterial agents (Li & Zhang, 2021; Ge & Xu, 2020).
- Anticancer Potential : Some studies have pointed out the anticancer properties of triazole derivatives, showing their ability to interfere with cancer cell proliferation and survival. This indicates a promising avenue for the development of new anticancer therapies (De et al., 2011).
- Corrosion Inhibition : Triazole compounds also exhibit significant potential as corrosion inhibitors for metals, including copper, steel, and their alloys. The application of triazole derivatives as corrosion inhibitors highlights their industrial importance, especially in acidic media (Hrimla et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-11(12(17)18)13-14-15(7)10-5-3-9(4-6-10)8(2)16/h3-6H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXXIWQULHTIHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

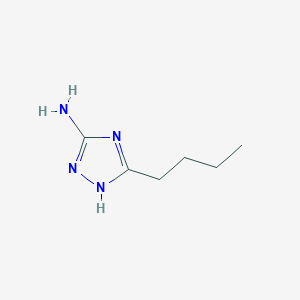
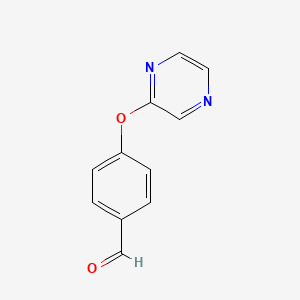
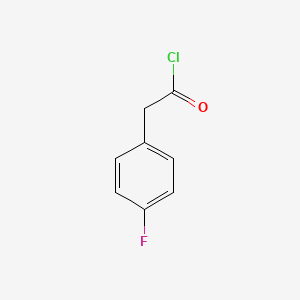
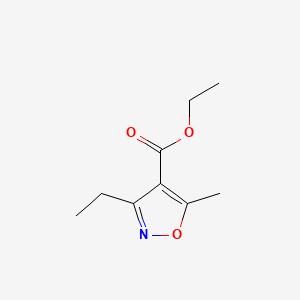
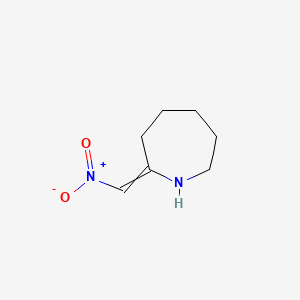
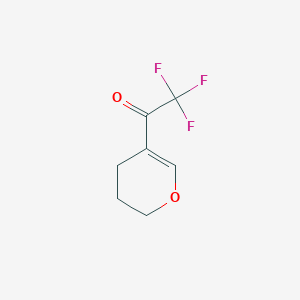
![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propen-1-one](/img/structure/B1307495.png)
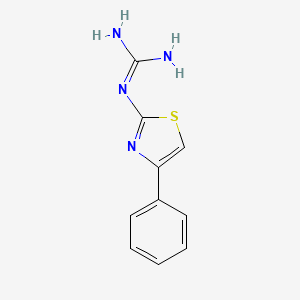
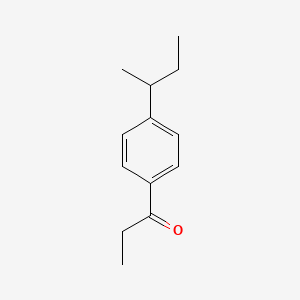
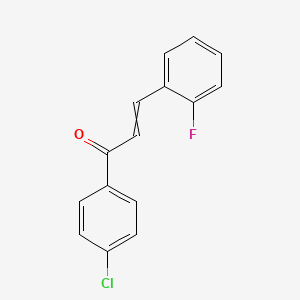
![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)
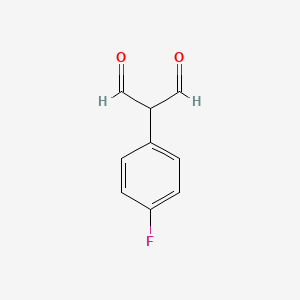
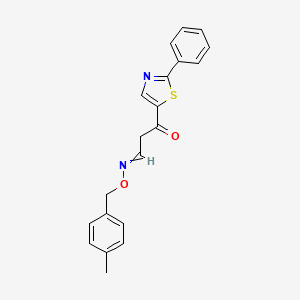
![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)